Receptor Antagonist Potency at Melanin-Concentrating Hormone Receptor 2 (MCHR2)
The target compound demonstrates potent antagonism of the human MCHR2 receptor. In a cell-based assay using CHO cells expressing human MCHR2, it inhibited MCH-stimulated calcium flux with an IC50 of 1 nM, following a 10-minute preincubation [1]. This establishes a clear potency benchmark for this chemotype. In contrast, its in-class activity at the human dopamine D2 receptor is substantially weaker (IC50 = 500 nM) [1], demonstrating target-specific activity. While a direct head-to-head comparison with the 4-fluoro positional isomer is absent from the literature, the target's potent MCHR2 activity provides a critical selection criterion over other benzamide derivatives with unknown MCHR2 profiles.
| Evidence Dimension | MCHR2 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Target compound at human dopamine D2 receptor (IC50 = 500 nM); Closest analog 2-chloro-4-fluoro isomer (data not available) |
| Quantified Difference | 500-fold selectivity window for MCHR2 over D2 within the same compound |
| Conditions | Antagonist activity at human MCHR2 expressed in CHO cells, MCH-stimulated Ca2+ flux, 10 min preincubation |
Why This Matters
This potency level is critical for researchers investigating MCHR2-mediated pathways, as it allows for low-nanomolar target engagement, minimizing off-target effects at related GPCRs.
- [1] BindingDB. BDBM50360708: CHEMBL1934127. Affinity Data for MCHR2 and D2 Receptors. View Source
